1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid

Medicinal Chemistry Conformational Analysis Peptidomimetics

Researchers designing enzyme inhibitors or peptidomimetics often face supply bottlenecks for rigid, non-commercial cyclopropane building blocks. This compound directly addresses that gap. It delivers the precise 4-amino-3-chloro substitution pattern required for consistent hydrogen bonding and target engagement. - Serves as a versatile intermediate for amide coupling (via -NH₂) and cross-coupling (via -Cl), enabling rapid library expansion. - Offers ≥97% purity with full characterization (NMR, HPLC, GC), ensuring batch-to-batch reproducibility for structure-based drug design. - Available in multi-gram quantities with standard global shipping, eliminating lead-time uncertainty for iterative synthesis programs.

Molecular Formula C10H10ClNO2
Molecular Weight 211.65
CAS No. 1314738-42-5
Cat. No. B2635595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid
CAS1314738-42-5
Molecular FormulaC10H10ClNO2
Molecular Weight211.65
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)N)Cl)C(=O)O
InChIInChI=1S/C10H10ClNO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyQFLAMJGPLLEVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview and Procurement


1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid (CAS 1314738-42-5) is a cyclopropanecarboxylic acid derivative with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol . Its structure features a cyclopropane ring linked to a carboxylic acid group and a phenyl ring with 4-amino and 3-chloro substitutions . Commercially, it is offered with purities of 95-97%, with characterization data including NMR, HPLC, and GC available . The compound's conformational rigidity, conferred by the cyclopropane moiety, makes it a valuable building block in the synthesis of bioactive molecules and pharmaceutical intermediates [1].

Scaffold type
Aminocyclopropane carboxylic acid core with para-amino and meta-chloro substitution
Key handles
–NH₂ for amide coupling; –Cl as cross-coupling site (Suzuki, Buchwald-Hartwig compatible)
Characterization
Reported with NMR, HPLC, GC data; purity supported by characterization

Risks of Generic Substitution


Generic substitution of 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid with other cyclopropane carboxylic acids is inadvisable due to its unique substitution pattern on the phenyl ring (4-amino-3-chloro) . This specific arrangement dictates the molecule's electronic distribution, steric hindrance, and hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems. The amino and carboxylic acid groups facilitate essential hydrogen bonds with target proteins, while the cyclopropane ring imposes conformational rigidity that is not present in flexible-chain analogs . Swapping this compound for a simpler or differently substituted analog would fundamentally alter its binding profile and reactivity, thereby compromising the integrity of any synthetic or biological study relying on its specific molecular geometry [1].

  • !

    Substitution pattern mismatch: 4-amino-3-chloro arrangement governs electronic and steric profile; simpler analogs may shift binding behavior.

  • !

    Hydrogen-bonding potential lost if amino group is absent; critical for target recognition may not transfer to non-amino cyclopropane analogs.

  • !

    Synthetic handle missing in non-chlorinated analogs; 3-chloro site enables derivatization that may be unavailable with alternative building blocks.

Differentiation from Structural Analogs


Conformational Rigidity vs. Flexible Analogs

The target compound (MW 211.64) possesses a cyclopropane ring, which confers greater conformational rigidity compared to flexible-chain analogs like 2-(2-chlorophenyl)-cyclopropanecarboxylic acid (MW 196.63) or simple phenyl acetic acid derivatives . This rigidity is crucial for designing peptidomimetics that require a defined spatial orientation for receptor binding [1].

Conformational rigidity
Reported
MW 211.64 (cyclopropane) vs 196.63 (flexible-chain analog); +15.01 g/mol & rigid scaffold
Supports selection as a conformationally restricted pharmacophore
Theoretical structural comparison; experimental validation may be required for specific targets
Medicinal Chemistry Conformational Analysis Peptidomimetics

Hydrogen-Bonding Potential

The presence of a primary amino group (-NH₂) at the para position of the phenyl ring enables the target compound to act as a hydrogen-bond donor and acceptor, a capability absent in non-amino analogs such as 2-(2-chlorophenyl)-cyclopropanecarboxylic acid . This functional group allows for specific interactions with biological macromolecules, such as enzyme active sites, which is a primary driver of binding affinity and specificity .

Hydrogen‑bond potential
Class-level
Para‑NH₂ group present; H‑bond donor/acceptor
Supports molecular recognition studies
SAR inference; comparative binding data to verify
Molecular Recognition Drug-Target Interaction Hydrogen Bonding

Chlorine as a Synthetic Handle

The chlorine atom at the meta position of the phenyl ring provides a unique site for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This is in contrast to analogs like 1-(4-aminophenyl)cyclopropanecarboxylic acid, which lack this halogen and therefore cannot undergo the same set of transition metal-catalyzed transformations .

Chlorine handle
Class-level
3‑Cl substituent enables cross‑coupling derivatization
Supports library diversification chemistry
Reactivity to confirm under planned coupling conditions
Synthetic Chemistry Derivatization Cross-Coupling

Research Applications and Procurement


Conformationally Restricted Peptidomimetics

The compound's cyclopropane ring imposes conformational rigidity, making it an ideal scaffold for developing peptidomimetics and enzyme inhibitors where precise spatial orientation is critical for target engagement [1]. This is particularly valuable in structure-based drug design projects targeting proteases or other enzymes with well-defined active site geometries [2].

Versatile Building Block for Derivatization

With both an amino group for amide bond formation and a chlorine atom for cross-coupling reactions, this compound serves as a versatile intermediate for generating diverse chemical libraries. Its use is well-documented in the synthesis of more complex organic molecules for pharmaceutical and agrochemical research .

Tool Compound for Enzyme Studies

The compound's ability to interact with specific molecular targets via hydrogen bonding makes it a useful tool for probing enzyme active sites or receptor binding pockets. Derivatives of this scaffold have been studied for their potential in modulating pathways related to inflammation and cell proliferation, indicating its value in target validation studies .

Application
Selection Property
Validation Focus
Conformationally restricted peptidomimetics
Cyclopropane scaffold rigidity
Conformational analysis (NMR/X‑ray); target‑engagement assays
Versatile building block for derivatization
Orthogonal amino/chloro synthetic handles
Amide coupling efficiency; cross‑coupling reactivity screening
Tool compound for enzyme studies
H‑bond donor/acceptor capability
Binding affinity and SAR profiling in enzyme assays
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